

## A Technical Guide to the Carcinogenic Mechanism of Sudan I

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |  |
|----------------------|----------|-----------|--|--|--|--|
| Compound Name:       | Sudan I  |           |  |  |  |  |
| Cat. No.:            | B7828725 | Get Quote |  |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

**Sudan I** (1-phenylazo-2-naphthol) is an industrial azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is not classifiable as to its carcinogenicity to humans, though evidence from animal studies is significant.[1][2] Its widespread use in industrial applications and occasional, illegal use as a food additive presents a potential risk to human health.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms underlying **Sudan I**'s carcinogenicity. The primary mechanism involves metabolic activation by cytochrome P450 (CYP) and peroxidase enzymes into reactive species that form covalent adducts with DNA.[3] This genotoxic pathway, coupled with the induction of oxidative stress, is believed to initiate the carcinogenic process, primarily targeting the liver and urinary bladder in animal models.[1][3] This guide details the metabolic pathways, mechanisms of genotoxicity, quantitative data from key studies, and relevant experimental protocols.

### **Metabolic Pathways of Sudan I**

The carcinogenicity of **Sudan I** is not due to the parent compound itself but rather its metabolic products. Biotransformation occurs primarily in the liver and bladder and can be broadly categorized into Phase I and Phase II reactions.[5][6][7]



# Phase I Metabolism: A Duality of Detoxification and Bioactivation

Phase I metabolism of **Sudan I** is a critical juncture, leading to both detoxification and the formation of highly reactive, carcinogenic intermediates.[6][8] This process is primarily catalyzed by two enzyme families: Cytochrome P450s and peroxidases.[3]

### 1.1.1 Role of Cytochrome P450 (CYP) Enzymes

In the liver, CYP enzymes, particularly the CYP1A and CYP3A families, are the main catalysts for **Sudan I** metabolism.[3][9]

- Detoxification: The primary detoxification pathway is C-hydroxylation, where hydroxyl groups are added to the aromatic rings of Sudan I, creating more polar metabolites that can be readily excreted.[1]
- Bioactivation: The critical activation step involves the enzymatic splitting of the azo group (-N=N-).[1] This reaction, catalyzed predominantly by CYP1A1 in humans, generates a highly electrophilic and unstable metabolite: the benzenediazonium ion (BDI).[5][10][11] The BDI is a potent DNA-reactive species.[9] Although human liver expression of CYP1A1 is relatively low, it can contribute significantly (12-30%) to the oxidation of Sudan I.[3][10] CYP3A4 also participates in this process.[3][10]

#### 1.1.2 Role of Peroxidases

In extrahepatic tissues with low CYP activity, such as the urinary bladder, peroxidases like cyclooxygenase (prostaglandin H synthase) play a major role in **Sudan I** bioactivation.[1][3]

Bioactivation: Peroxidases catalyze a one-electron oxidation of Sudan I, generating Sudan I radicals.[3][11] These radicals are also reactive species capable of binding to cellular macromolecules.[12] The peroxidase-mediated activation system is reported to be over 10 times more effective at inducing DNA modification by Sudan I in vitro than microsomal CYP enzymes.[12][13]

### **Phase II Metabolism and Other Pathways**



Phase II metabolism typically involves the conjugation of metabolites with endogenous molecules to increase water solubility for excretion.[6][14] While the literature on **Sudan I** focuses heavily on Phase I activation, azo-reduction is another relevant pathway.

Azo-Reduction: Human intestinal microflora can reduce the azo bond of Sudan I, breaking it down into aromatic amines, such as aniline and 1-amino-2-naphthol.[5][15] Some aromatic amines are known or suspected carcinogens, representing an alternative bioactivation route.
 [4] However, for Sudan I itself, the main activation route is considered to be oxidative rather than reductive.[9]

## **Mechanism of Genotoxicity**

The carcinogenic potential of **Sudan I** is fundamentally linked to its ability to cause genetic damage (genotoxicity). This occurs through the formation of DNA adducts and the induction of oxidative stress.

### Formation of Reactive Metabolites and DNA Adducts

The benzenediazonium ion (BDI) and **Sudan I** radicals generated during Phase I metabolism are highly electrophilic and readily attack nucleophilic sites on DNA bases.[3][5]

- Covalent Binding: These reactive species form stable, covalent bonds with DNA, creating bulky lesions known as DNA adducts.[12][16]
- Major Adducts: The principal and most well-characterized DNA adduct is 8(phenylazo)guanine, formed from the reaction of the BDI with the C8 position of guanine.[1]
  [3] This adduct has been identified in the liver DNA of rats exposed to **Sudan I**.[1][3]
  Peroxidase-mediated activation also leads to the formation of adducts, primarily with guanosine, followed by deoxyadenosine.[3] These adducts perturb the DNA helix, which can interfere with DNA replication and repair processes, leading to mutations.[5][16]

### Oxidative Stress and DNA Damage

In addition to direct adduct formation, **Sudan I** metabolism can induce oxidative stress.

• Reactive Oxygen Species (ROS) Production: Studies in human hepatoma (HepG2) cells show that exposure to **Sudan I** leads to a dose-dependent increase in the production of



ROS.[17]

 Oxidative Damage: This increase in ROS can overwhelm cellular antioxidant defenses, leading to damage of lipids, proteins, and DNA. A key marker of oxidative DNA damage, 8hydroxydeoxyguanosine (8-OHdG), is significantly increased in HepG2 cells treated with Sudan I.[17] This lesion is mutagenic and can contribute to carcinogenesis.

# Quantitative Data on Sudan I Carcinogenicity and Genotoxicity

The following tables summarize key quantitative findings from in vivo and in vitro studies.

Table 1: Summary of In Vivo Carcinogenicity Data for Sudan I

| Species                | Dose                        | Route of<br>Administrat<br>ion | Target<br>Organ(s) | Key<br>Findings                                                      | Reference(s |
|------------------------|-----------------------------|--------------------------------|--------------------|----------------------------------------------------------------------|-------------|
| Rat (Male &<br>Female) | 60 - 120<br>mg/kg<br>bw/day | Oral (in<br>feed)              | Liver              | Dose-<br>dependent<br>increase in<br>neoplastic<br>liver<br>nodules. | [4]         |
| Mouse                  | Not specified               | Subcutaneou<br>s               | Liver              | Induction of liver tumors.                                           | [1]         |

| Rat | 150 mg/day or more | Not specified | Bone Marrow | Significant increase in micronucleated immature erythrocytes. |[1] |

Table 2: Summary of In Vitro Genotoxicity Data for Sudan I



| Test<br>System                       | Concentrati<br>on Range | Endpoint<br>Measured                            | Metabolic<br>Activation | Key<br>Findings                                                | Reference(s |
|--------------------------------------|-------------------------|-------------------------------------------------|-------------------------|----------------------------------------------------------------|-------------|
| S.<br>typhimuriu<br>m (Ames<br>Test) | Not<br>specified        | Gene<br>mutation<br>(reversion)                 | Required<br>(S9 mix)    | Positive<br>mutagenic<br>response.                             | [3]         |
| Mouse<br>Lymphoma<br>L5178Y cells    | Not specified           | Gene<br>mutation (TK<br>locus)                  | Required (S9 mix)       | Positive<br>mutagenic<br>response.                             | [3]         |
| Human<br>HepG2 cells                 | 25 - 100 μΜ             | DNA Strand<br>Breaks<br>(Comet<br>Assay)        | Endogenous              | Dose-<br>dependent<br>increase in<br>DNA<br>migration.         | [17]        |
| Human<br>HepG2 cells                 | 25 - 100 μΜ             | Chromosome<br>Breaks<br>(Micronucleu<br>s Test) | Endogenous              | Dose-<br>dependent<br>increase in<br>micronuclei<br>frequency. | [17]        |

| Human HepG2 cells | 50 - 100  $\mu$ M | Oxidative DNA Damage (8-OHdG) | Endogenous | Significant increase in 8-OHdG levels. |[17] |

## **Visualizing the Mechanism of Action**

The following diagrams illustrate the key pathways and experimental workflows related to **Sudan I**'s carcinogenicity.

### **Metabolic Pathways of Sudan I**





Click to download full resolution via product page

Caption: Metabolic activation and detoxification pathways of **Sudan I**.

## **Sudan I-Induced Genotoxicity Cascade**





Click to download full resolution via product page

Caption: Molecular cascade from reactive metabolites to cancer initiation.

# **Experimental Workflow for In Vitro Genotoxicity Assessment**





Click to download full resolution via product page

Caption: Workflow for assessing **Sudan I** genotoxicity in vitro.



### **Key Experimental Protocols**

The following are simplified protocols for key assays used to determine the genotoxicity of **Sudan I**.

### **Ames Test (Bacterial Reverse Mutation Assay)**

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[18][19] [20]

- Principle:his- bacteria cannot grow on a histidine-free medium. A mutagen can cause a
  secondary mutation that restores the gene's function, allowing the bacteria to synthesize
  histidine (his+) and form colonies. This is known as a reversion.[21]
- Methodology:
  - Preparation: Several tester strains of S. typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are used.[19]
  - Metabolic Activation: Since Sudan I requires metabolic activation, a liver homogenate fraction (S9 mix) from Aroclor- or phenobarbital-induced rats is added to the test system to provide the necessary CYP enzymes.[3]
  - Exposure: The tester strain, various concentrations of Sudan I, and the S9 mix are combined in a soft top agar.
  - Plating: The mixture is poured onto a minimal glucose agar plate (lacking histidine).
  - Incubation: Plates are incubated at 37°C for 48-72 hours.
  - Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[18]

### **In Vitro Micronucleus Test**



This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

 Principle: Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.

#### Methodology:

- Cell Culture: A suitable cell line (e.g., HepG2, which has endogenous metabolic capacity)
   is cultured.[17]
- Exposure: Cells are treated with various concentrations of Sudan I and appropriate controls.
- Cytochalasin B Block: Cytochalasin B is often added to block cytokinesis, allowing for the identification of once-divided binucleated cells, which is the target population for scoring.
- Harvest and Staining: After incubation, cells are harvested, fixed, and stained with a DNAspecific stain (e.g., Giemsa or a fluorescent dye like DAPI).
- Analysis: Cells are scored under a microscope. The frequency of micronucleated cells (specifically in binucleated cells) is determined for each concentration and compared to the negative control.[17]

## **Comet Assay (Single Cell Gel Electrophoresis)**

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.

- Principle: A single cell is embedded in an agarose gel on a microscope slide and lysed.
   Electrophoresis is applied, causing damaged DNA (containing fragments and relaxed loops) to migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
- Methodology:
  - Cell Preparation: Cells (e.g., HepG2) are treated with Sudan I.[17]



- Embedding: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.
- Lysis: The slides are immersed in a lysis buffer (containing detergent and high salt) to dissolve cell membranes and nuclear envelopes, leaving behind the DNA as a nucleoid.
- Electrophoresis: Slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and are subjected to an electric field.
- Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green)
   and visualized using a fluorescence microscope.
- Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, providing a measure of DNA damage.[11][17]

### 32P-Postlabeling Assay for DNA Adduct Detection

This is a highly sensitive method for detecting and quantifying bulky DNA adducts without prior knowledge of their structure.

- Principle: DNA is isolated from treated cells or tissues and enzymatically digested into
  individual deoxynucleoside 3'-monophosphates. The adduct-containing nucleotides are then
  radioactively labeled using T4 polynucleotide kinase and [γ-<sup>32</sup>P]ATP. Labeled adducts are
  separated by chromatography and detected by autoradiography.
- Methodology:
  - DNA Isolation: High-purity DNA is isolated from the source (e.g., liver tissue from a Sudan
     I-treated rat or treated cultured cells).
  - Digestion: DNA is digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
  - Enrichment (Optional): The nuclease P1 version of the assay can be used, where normal nucleotides are dephosphorylated, enriching the adduct-containing nucleotides.[10]
  - Labeling: The digested DNA is incubated with [γ-<sup>32</sup>P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the nucleotides.



- Chromatography: The <sup>32</sup>P-labeled adducts are separated using multi-directional thin-layer chromatography (TLC).
- Detection and Quantification: The TLC plate is exposed to a phosphor screen or X-ray film. The resulting spots corresponding to DNA adducts are quantified to determine the level of DNA damage, often expressed as Relative Adduct Leveling (RAL).[12]

### Conclusion

The mechanism of **Sudan I**'s carcinogenicity is a multi-step process initiated by metabolic activation. Both hepatic CYP450 enzymes and extrahepatic peroxidases convert the parent compound into reactive electrophiles—the benzenediazonium ion and **Sudan I** radicals, respectively.[3] These intermediates inflict genotoxic damage through two primary routes: the formation of covalent DNA adducts, which disrupt DNA integrity and replication, and the induction of oxidative stress, which causes further DNA lesions.[3][11][17] The culmination of this genetic damage, if not properly repaired, can lead to mutations in critical genes, driving the initiation of cancer, particularly in the liver and urinary bladder as demonstrated in animal models.[1] Understanding these detailed molecular pathways is essential for assessing human risk and for the development of regulatory frameworks concerning azo dyes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sudan I Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bfr.bund.de [bfr.bund.de]
- 5. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

### Foundational & Exploratory





- 6. longdom.org [longdom.org]
- 7. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sudan I is a potential carcinogen for humans: evidence for its metabolic activation and detoxication by human recombinant cytochrome P450 1A1 and liver microsomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of formation and 32P-postlabeling of DNA adducts derived from peroxidative activation of carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxynaphthalene (Sudan I) [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of formation and 32P-postlabeling of DNA adducts derived from peroxidative activation of carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxynaphthalene (Sudan I). |
   Semantic Scholar [semanticscholar.org]
- 14. Drug Metabolism and Drug Metabolism Principles Phase I and Phase II | Pharmaguideline [pharmaguideline.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 19. Ames test Wikipedia [en.wikipedia.org]
- 20. Microbial Mutagenicity Assay: Ames Test PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Technical Guide to the Carcinogenic Mechanism of Sudan I]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7828725#mechanism-of-action-of-sudan-i-as-apotential-carcinogen]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com